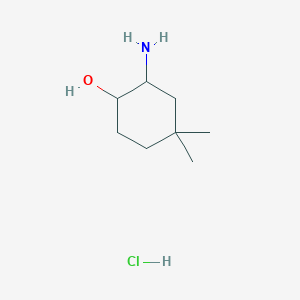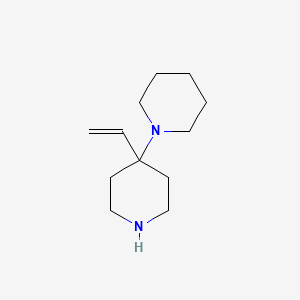
4-Ethenyl-4-(piperidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-4-(piperidin-1-yl)piperidine is a compound that features a piperidine ring substituted with an ethenyl group Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-(piperidin-1-yl)piperidine typically involves the reaction of piperidine with ethenyl-containing reagents under specific conditions. One common method is the alkylation of piperidine with ethenyl halides in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Ethenyl-4-(piperidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated piperidine derivatives
Substitution: Various substituted piperidine derivatives
科学的研究の応用
4-Ethenyl-4-(piperidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethenyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethenyl group may facilitate binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure without the ethenyl group.
4-Methyl-4-(piperidin-1-yl)piperidine: Similar structure with a methyl group instead of an ethenyl group.
4-Phenyl-4-(piperidin-1-yl)piperidine: Contains a phenyl group instead of an ethenyl group.
Uniqueness
4-Ethenyl-4-(piperidin-1-yl)piperidine is unique due to the presence of the ethenyl group, which can influence its reactivity and binding properties. This makes it distinct from other piperidine derivatives and potentially useful in specific applications where the ethenyl group plays a crucial role.
特性
分子式 |
C12H22N2 |
|---|---|
分子量 |
194.32 g/mol |
IUPAC名 |
4-ethenyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C12H22N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h2,13H,1,3-11H2 |
InChIキー |
USJBTZDCROAEFH-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CCNCC1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13206555.png)
![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)


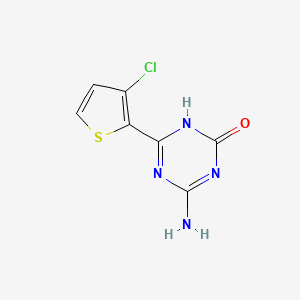
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
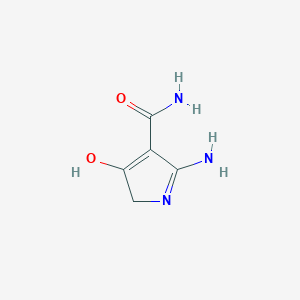
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
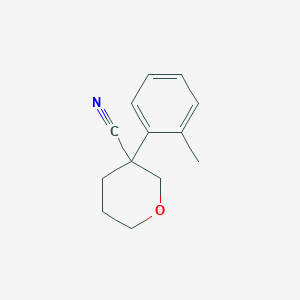
![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
